3-[(3-Nitrophenyl)sulfamoyl]benzoic acid

Citrate transporter inhibition PMCT CTP inhibitor

3-[(3-Nitrophenyl)sulfamoyl]benzoic acid (ZINC1712050, C₁₃H₁₀N₂O₆S, MW 322.30 g/mol) is a sulfamoyl benzoic acid (SBA) derivative in which a 3-nitrophenylsulfamoyl group is attached at the meta-position of a benzoic acid core. The compound belongs to a broader class of SBA analogues that have been explored as LPA₂ receptor agonists, carbonic anhydrase inhibitors, and citrate transport modulators, yet the unsubstituted parent scaffold itself has no known biological activity reported in ChEMBL or the primary literature.

Molecular Formula C13H10N2O6S
Molecular Weight 322.30 g/mol
Cat. No. B5770683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitrophenyl)sulfamoyl]benzoic acid
Molecular FormulaC13H10N2O6S
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H10N2O6S/c16-13(17)9-3-1-6-12(7-9)22(20,21)14-10-4-2-5-11(8-10)15(18)19/h1-8,14H,(H,16,17)
InChIKeyXWNPMPBUABQYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Nitrophenyl)sulfamoyl]benzoic Acid – Baseline Identity and Scaffold Characteristics for Procurement Evaluation


3-[(3-Nitrophenyl)sulfamoyl]benzoic acid (ZINC1712050, C₁₃H₁₀N₂O₆S, MW 322.30 g/mol) is a sulfamoyl benzoic acid (SBA) derivative in which a 3-nitrophenylsulfamoyl group is attached at the meta-position of a benzoic acid core. [1] The compound belongs to a broader class of SBA analogues that have been explored as LPA₂ receptor agonists, carbonic anhydrase inhibitors, and citrate transport modulators, yet the unsubstituted parent scaffold itself has no known biological activity reported in ChEMBL or the primary literature. [1][2] Its value proposition for procurement lies in its role as a key structural reference compound and a synthetic intermediate for generating functionally differentiated derivatives, rather than as a bioactive endpoint in itself. [2]

Why Generic Substitution Fails for 3-[(3-Nitrophenyl)sulfamoyl]benzoic Acid – Critical Structural Determinants of Target Engagement


Within the sulfamoyl benzoic acid chemotype, small structural perturbations produce binary on/off switches in biological activity. The addition of a single chlorine atom at the 4-position of the benzoic acid ring converts this compound from a biologically silent scaffold into the potent and selective plasma membrane citrate transporter (PMCT) inhibitor CTP inhibitor (4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid), which achieves 85% inhibition of citrate transport at 1 mM. Conversely, modification of the nitrophenyl substitution pattern or the sulfamoyl nitrogen substituents determines selectivity between LPA₂ agonism, carbonic anhydrase isoform inhibition, and other pharmacological profiles. [1] A procurement decision that treats any sulfamoyl benzoic acid derivative as interchangeable ignores these decisive structure-activity cliff effects and risks obtaining a compound with no activity against the intended target.

3-[(3-Nitrophenyl)sulfamoyl]benzoic Acid – Quantitative Differentiation Evidence Against the Closest Structural Analogs


Absence of the 4-Chloro Substituent Abolishes Citrate Transporter (PMCT) Inhibitory Activity

The closest commercially significant analog, 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid (CTP inhibitor, CAS 412940-35-3), is a potent and selective inhibitor of the plasma membrane citrate transporter (PMCT). Sigma-Aldrich documents that this chlorinated analog produces 85% inhibition of citrate transport at 1 mM concentration and represents the first purely competitive inhibitor of mitochondrial citrate transport protein. In contrast, the target compound 3-[(3-nitrophenyl)sulfamoyl]benzoic acid lacks the 4-chloro substituent entirely, and ZINC15 records confirm that it has no known biological activity in any assay system catalogued by ChEMBL 20. [1] The 4-chloro group on the benzoic acid ring is therefore an essential pharmacophoric element for PMCT engagement, and its absence renders the target compound inactive against this transporter.

Citrate transporter inhibition PMCT CTP inhibitor Structure-activity relationship

Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA) Distinguish the Compound from Its 4-Chloro Analog

Physicochemical property differences between the target compound and its 4-chloro analog have direct implications for membrane permeability, solubility, and formulation strategy. The target compound (ZINC1712050) has a calculated logP of 2.477 [1], whereas the 4-chloro analog (CTP inhibitor) has a reported logP of 4.424. [2] The topological polar surface area (tPSA) of the target compound is 120 Ų [1], compared to 137.67 Ų for the 4-chloro analog. [2] The ~1.95 log unit difference in lipophilicity and the 17.67 Ų difference in tPSA place these two compounds in substantially different property space with respect to predicted passive membrane permeability and aqueous solubility.

Lipophilicity logP tPSA Drug-likeness Permeability

Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Phenylsulfamoyl Substitution Alters Molecular Recognition Potential

The regioisomer 3-[(4-nitrophenyl)sulfamoyl]benzoic acid (CAS 328028-57-5, CymitQuimica/Biosynth) places the nitro group at the para position of the phenyl ring rather than the meta position as in the target compound. [1] Although both isomers share the identical molecular formula (C₁₃H₁₀N₂O₆S, MW 322.29 g/mol) and predicted density (1.588 g/cm³), the meta-nitro orientation in the target compound positions the electron-withdrawing nitro group at a different geometric vector relative to the sulfamoyl-benzoic acid scaffold, altering the electrostatic potential surface and hydrogen-bond acceptor geometry. [1] ZINC15 records that neither regioisomer has reported biological activity, but their distinct three-dimensional electrostatic profiles predict differential recognition by protein binding pockets in any screening campaign. [2]

Regioisomer Nitrophenyl substitution Positional isomer Molecular recognition

Carbonic Anhydrase Inhibition: The 4-Chloro-3-sulfamoylbenzoic Acid Scaffold Is Active, But the N-Phenylsulfamoyl Extension Alters Isoform Selectivity

The simplified analog 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is an established inhibitor of human carbonic anhydrase (hCA), targeting cytosolic isoforms hCA I and hCA II (glaucoma-associated) as well as transmembrane isoforms hCA IV and hCA IX (tumor hypoxia-induced). However, this compound lacks the 3-nitrophenyl substituent on the sulfamoyl nitrogen that is present in the target compound. The addition of the bulky, electron-withdrawing 3-nitrophenyl group, as in 3-[(3-nitrophenyl)sulfamoyl]benzoic acid, is expected to substantially alter carbonic anhydrase binding affinity and isoform selectivity based on class-level SAR trends for sulfonamide CA inhibitors, where N-substitution of the sulfamoyl group is a well-established determinant of isoform selectivity. [1] No direct carbonic anhydrase inhibition data exist for the target compound, but the structural divergence from the active 4-chloro-3-sulfamoylbenzoic acid scaffold precludes extrapolation of CA inhibitory activity.

Carbonic anhydrase inhibition hCA isoforms Glaucoma Tumor hypoxia

LPA₂ Receptor Agonism: The Unsubstituted Phenylsulfamoyl Core Lacks the Potency of Optimized SBA Analogues

Patil et al. (2014) systematically characterized 14 sulfamoyl benzoic acid (SBA) analogues for agonist activity at LPA₁₋₅ GPCRs, reporting EC₅₀ values from sub-picomolar (compound 11d: EC₅₀ = 5.06 × 10⁻⁶ μM) to micromolar range for LPA₂. [1] The SAR reveals that potent LPA₂ agonism requires specific N-alkyl extensions on the sulfamoyl nitrogen (e.g., a butyl linker to a 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group in 11d) and/or halogen substitution on the benzoic acid ring—neither of which is present in 3-[(3-nitrophenyl)sulfamoyl]benzoic acid, which bears only an unadorned N-(3-nitrophenyl) group. [1] The natural ligand LPA 18:1 has an EC₅₀ of 0.002 μM at LPA₂ (100% Emax), while the simplest SBA analogue reported (compound 9) shows an EC₅₀ of 3.60 μM, and several SBA analogues with only phenylsulfamoyl groups (compounds 7a, 7b, 8a, 10) show no detectable agonist or antagonist activity (NE: no effect up to 10 μM). [1] By class-level inference, the target compound, which is structurally simpler than compound 9 (lacking the 5-chloro and N-alkyl extensions), is predicted to be inactive as an LPA₂ agonist.

LPA2 receptor GPCR agonism Radioprotection Antiapoptotic

3-[(3-Nitrophenyl)sulfamoyl]benzoic Acid – Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry SAR Probe: Negative Control for 4-Chloro-Dependent Citrate Transporter Inhibition

The target compound serves as the direct des-chloro analog of the CTP inhibitor. Because the 4-chloro analog achieves 85% PMCT inhibition at 1 mM while the target compound has no reported biological activity [1], the two compounds constitute a matched molecular pair for SAR studies aimed at establishing the contribution of the 4-chloro substituent to transporter binding. Procurement of both compounds enables controlled experiments that isolate the pharmacophoric role of the halogen.

Physicochemical Reference Standard for logP and tPSA Benchmarking in Sulfamoyl Benzoic Acid Series

With a computed logP of 2.477 and tPSA of 120 Ų [2], the target compound occupies a distinct property space from its 4-chloro analog (logP 4.424, tPSA 137.67 Ų). It can be employed as a reference standard for calibrating computational logP/tPSA prediction models or as a solubility/permeability benchmark in assays that compare the biopharmaceutical properties across a sulfamoyl benzoic acid compound library.

Synthetic Intermediate for Diversification into Bioactive Sulfamoyl Benzoic Acid Derivatives

The nitrophenyl group on the target compound is a key site for chemical modification—reduction to the corresponding aniline, diazotization, and subsequent coupling or substitution reactions can generate diverse N-substituted sulfamoyl benzoic acid analogues. The LPA₂ agonist series reported by Patil et al. (2014) demonstrates that appropriate N-alkyl extensions on the sulfamoyl nitrogen can yield compounds with subnanomolar LPA₂ agonist activity. [3] The target compound provides a versatile starting material for library synthesis targeting GPCR, carbonic anhydrase, or other sulfonamide-responsive protein families.

Regioisomeric Selectivity Standard in Nitrophenyl-Substituted Compound Libraries

As the meta-nitro isomer in a pair with 3-[(4-nitrophenyl)sulfamoyl]benzoic acid (CAS 328028-57-5, the para-nitro isomer), the target compound can be used as a regioisomeric selectivity probe. [4] Co-testing of both isomers in any biological screening panel provides a direct measure of whether the assay system discriminates between meta- and para-nitrophenyl substitution patterns, an important quality control for hit triage and selectivity profiling.

Quote Request

Request a Quote for 3-[(3-Nitrophenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.